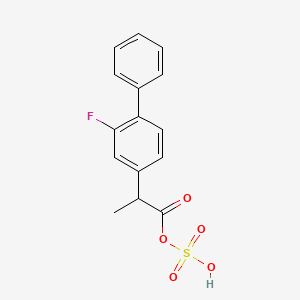

Flurbiprofen Sulfate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

sulfo 2-(3-fluoro-4-phenylphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO5S/c1-10(15(17)21-22(18,19)20)12-7-8-13(14(16)9-12)11-5-3-2-4-6-11/h2-10H,1H3,(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTGSLULZVAGEDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50675909 | |

| Record name | 2-(2-Fluoro[1,1'-biphenyl]-4-yl)propanoyl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159977-37-3 | |

| Record name | [1,1′-Biphenyl]-4-acetic acid, 2-fluoro-α-methyl-, anhydride with sulfuric acid (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159977-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Fluoro[1,1'-biphenyl]-4-yl)propanoyl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Characterization of Flurbiprofen and its Sulfated Metabolite

Foreword: Navigating the Landscape of a Pro-Drug and its Metabolites

In the realm of pharmaceutical sciences, a thorough understanding of a drug's physical and chemical properties is the bedrock upon which successful formulation, development, and clinical application are built. This guide focuses on Flurbiprofen, a potent non-steroidal anti-inflammatory drug (NSAID) of the phenylalkanoic acid class, and extends to the characterization of its metabolites, with a specific focus on the theoretical properties of Flurbiprofen sulfate.[1][2] While extensive data exists for the parent drug, information on its sulfated form is less direct. Therefore, this whitepaper will first establish a comprehensive physicochemical profile of Flurbiprofen as the parent molecule. Subsequently, it will extrapolate these findings to predict the characteristics of this compound, grounding these predictions in the established principles of drug metabolism and the known influence of sulfation on molecular properties. This dual approach provides researchers and drug development professionals with both a robust, data-driven profile of the active pharmaceutical ingredient (API) and a scientifically-grounded framework for understanding its key metabolites.

Chemical Identity and Molecular Structure

Flurbiprofen, chemically known as (±)-2-(2-fluoro-4-biphenyl)propionic acid, is a racemic mixture.[1][3] Its therapeutic effects as a non-selective cyclooxygenase (COX) inhibitor are well-documented.[4][5] The primary metabolic pathway for Flurbiprofen in humans is hydroxylation, predominantly mediated by the CYP2C9 enzyme, to form 4'-hydroxyflurbiprofen.[6][7] This is followed by further conjugation reactions, including glucuronidation.[2][7] While sulfation is a common Phase II metabolic pathway, for Flurbiprofen, hydroxylation and glucuronidation are more prominently cited.[2][7] However, understanding the potential properties of a sulfated conjugate is crucial for a complete metabolic profile. Sulfation would drastically increase the molecule's polarity and water solubility, facilitating renal excretion.

Below are the chemical structures of Flurbiprofen, its primary hydroxylated metabolite, and the theoretical structure of a this compound conjugate.

Caption: Chemical structures of Flurbiprofen and its key metabolites.

Core Physicochemical Properties

The physicochemical properties of an API are critical determinants of its biopharmaceutical behavior, including absorption, distribution, metabolism, and excretion (ADME).

Summary of Key Parameters

The following table summarizes the core physicochemical data for Flurbiprofen. The corresponding values for this compound are predicted based on the functional effects of sulfation.

| Property | Flurbiprofen | This compound (Predicted) | Rationale for Prediction / Significance |

| Molecular Formula | C₁₅H₁₃FO₂[1] | C₁₅H₁₃FO₅S | Addition of a sulfate group (SO₃). |

| Molar Mass | 244.26 g/mol [1] | 324.32 g/mol | Increased mass due to the sulfate moiety. |

| Melting Point | 114-117 °C[1][8] | Significantly higher / Decomposes | The ionic nature of the sulfate salt increases lattice energy. |

| pKa | 4.4[9] | <2 (for sulfate H), ~4.4 (for carboxyl H) | The sulfate group is a strong acid; the carboxylic acid pKa remains. |

| Aqueous Solubility | Poorly soluble (~0.013 mg/mL)[10] | High | The ionic sulfate group dramatically enhances hydrophilicity. |

| LogP (Octanol/Water) | 3.76[11] | Significantly lower (<1) | Increased polarity drastically reduces partitioning into the organic phase. |

Solubility Profile

Flurbiprofen is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[10][12] Its solubility is a critical limiting factor for oral absorption.

-

Aqueous Media: It is practically insoluble in water.[8] Solubility increases in alkaline solutions where the carboxylic acid is deprotonated to form a more soluble salt. For instance, the solubility in PBS (pH 7.2) is approximately 0.9 mg/mL.[4]

-

Organic Solvents: It is freely soluble in most organic solvents, including ethanol (~25 mg/mL), DMSO (~10 mg/mL), and DMF (~25 mg/mL).[4][8]

Implications for this compound: The addition of a sulfate group introduces a highly polar, ionizable moiety. This transformation would be expected to increase aqueous solubility by several orders of magnitude, shifting the molecule from "practically insoluble" to "freely soluble" in water and buffer systems across a wide pH range. This enhanced solubility is a key factor in facilitating its renal clearance from the body.

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity. Flurbiprofen's high LogP of 3.76 indicates a strong preference for lipid environments, consistent with its high membrane permeability.[11] This property allows it to readily cross biological membranes, a prerequisite for reaching its site of action, but also contributes to its poor aqueous solubility.

Implications for this compound: Sulfation would dramatically decrease the LogP value. The resulting highly polar molecule would have a much lower tendency to partition into lipid bilayers, significantly reducing its membrane permeability and tissue distribution compared to the parent drug.

Solid-State Properties: Crystallinity and Stability

Flurbiprofen exists as a crystalline solid at room temperature.[4] Techniques like X-ray diffraction (XRD) and Differential Scanning Calorimetry (DSC) are essential for characterizing its solid state.[12][13] Studies have shown that amorphization, for instance through the creation of solid dispersions, can significantly enhance its dissolution rate by overcoming the crystal lattice energy.[10][12]

Stability: Flurbiprofen is stable under normal storage conditions.[4] However, accelerated stability studies on pharmaceutical formulations are crucial to determine shelf-life and identify potential degradation products under stress conditions (e.g., heat, humidity, light).

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation, identification, and quantification of Flurbiprofen and its metabolites.

| Technique | Key Findings for Flurbiprofen | Application in Characterization |

| UV-Vis Spectroscopy | λmax at ~247 nm[4][14] | Used for quantification in dissolution studies and HPLC analysis due to the strong absorbance of the biphenyl chromophore. |

| Infrared (IR) Spectroscopy | Characteristic peaks for C=O (carboxylic acid), O-H, and C-F bonds. | Confirms functional groups and is used in drug-excipient compatibility studies.[13] |

| NMR Spectroscopy | ¹H and ¹³C NMR spectra provide a detailed map of the molecule's proton and carbon environments.[8] | Definitive structural confirmation of the parent drug and its metabolites. |

| Mass Spectrometry (MS) | Provides the exact mass and fragmentation pattern.[8] | Used in conjunction with chromatography (LC-MS) for highly sensitive quantification in biological matrices.[6] |

Characterizing this compound: For the sulfated metabolite, mass spectrometry would be the most direct identification tool, showing a mass increase of ~80 amu (the mass of SO₃) compared to 4'-hydroxyflurbiprofen. NMR would confirm the site of sulfation through shifts in the signals of adjacent aromatic protons.

Experimental Protocols for Physicochemical Analysis

To ensure data integrity, standardized and validated protocols are essential. The following outlines methodologies for determining the key parameters discussed.

Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the comprehensive characterization of a new chemical entity or its metabolite.

Caption: General workflow for API physicochemical characterization.

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol determines the thermodynamic equilibrium solubility of a compound in a given solvent system.

-

Preparation: Add an excess amount of the compound (e.g., Flurbiprofen) to a series of vials containing the desired media (e.g., water, pH 7.4 phosphate buffer, 0.1N HCl). The excess solid is critical to ensure saturation.

-

Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection & Preparation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant.

-

Phase Separation: Immediately filter the aliquot through a fine-pore filter (e.g., 0.22 µm) to remove all undissolved solids. This step is crucial to prevent artificially high results.

-

Quantification: Dilute the clear filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, typically UV-Vis spectrophotometry or HPLC-UV.[14][15]

-

Validation: The presence of undissolved solid material in the vials at the end of the experiment confirms that saturation was maintained.

Protocol: Purity and Quantification by HPLC

This protocol outlines a reverse-phase HPLC method for determining the purity and concentration of Flurbiprofen.

-

System Preparation:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 10 mM ammonium formate, pH 3.5) and an organic solvent (e.g., methanol or acetonitrile).[6] The exact ratio is optimized for ideal retention and peak shape.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detector set to the λmax of Flurbiprofen (~247 nm).[14]

-

-

Standard Preparation: Prepare a stock solution of a Flurbiprofen reference standard of known purity and concentration. Create a series of calibration standards by serial dilution.

-

Sample Preparation: Dissolve the sample to be analyzed in the mobile phase to an expected concentration within the calibration range.

-

Analysis: Inject equal volumes of the standards and samples onto the HPLC system.

-

Data Processing:

-

Generate a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Determine the concentration of the sample by interpolating its peak area from the calibration curve.

-

Purity is assessed by calculating the area percentage of the main peak relative to the total area of all detected peaks.

-

Conclusion

The physicochemical profile of Flurbiprofen is characteristic of a BCS Class II compound: it is a lipophilic, crystalline solid with poor aqueous solubility and a well-defined acidic pKa.[9][10][12] These properties govern its formulation strategies, which often focus on solubility enhancement to improve bioavailability.[10][12][13] The metabolic conversion of Flurbiprofen, primarily through hydroxylation and subsequent conjugation, serves to increase its hydrophilicity and facilitate excretion. A sulfated metabolite, while not the most prominently reported, would represent a terminal step in this detoxification pathway. The addition of a sulfate group would fundamentally alter the molecule's properties, transforming it into a highly water-soluble, polar compound with low membrane permeability, perfectly suited for efficient renal clearance. This comprehensive guide provides the foundational data and experimental frameworks necessary for researchers in drug development to effectively work with Flurbiprofen and to understand and predict the behavior of its key metabolites.

References

-

ResearchGate. (2025, August 6). (PDF) 89- Flurbiprofen, Comprehensive Profile. Retrieved from ResearchGate. [Link]

-

SciELO. (n.d.). Solubility and dissolution enhancement of flurbiprofen by solid dispersion using hydrophilic carriers. Retrieved from SciELO. [Link]

-

Wikipedia. (n.d.). Flurbiprofen. Retrieved from Wikipedia. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). flurbiprofen. Retrieved from IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

PubMed. (2014, November 15). Simultaneous determination of flurbiprofen and its hydroxy metabolite in human plasma by liquid chromatography-tandem mass spectrometry for clinical application. Retrieved from PubMed. [Link]

-

World Journal of Pharmaceutical and Medical Research. (2024, August 27). CLINICAL PHARMACOLOGY OF FLURBIPROFEN. Retrieved from World Journal of Pharmaceutical and Medical Research. [Link]

-

PubMed. (n.d.). Stereospecific high-performance liquid chromatographic analysis of flurbiprofen: application to pharmacokinetic studies. Retrieved from PubMed. [Link]

-

Asian Journal of Pharmaceutics. (2020, June 28). Formulation and Evaluation of Flurbiprofen Solid Dispersions using Novel Carriers for Enhancement of Solubility. Retrieved from Asian Journal of Pharmaceutics. [Link]

-

ACS Publications. (n.d.). Simultaneous determination of flurbiprofen and its major metabolite in physiological fluids using liquid chromatography with fluorescence detection. Retrieved from ACS Publications. [Link]

-

PubMed. (n.d.). Pharmacokinetics of flurbiprofen. Retrieved from PubMed. [Link]

-

ResearchGate. (2025, August 6). (PDF) Flurbiprofen-and Suprofen-Dextran Conjugates: Synthesis, Characterization and Biological Evaluation. Retrieved from ResearchGate. [Link]

-

ResearchGate. (n.d.). Chemical structure of flurbiprofen (FBF; M.W. 244.33, pKa 4.4). Retrieved from ResearchGate. [Link]

-

ResearchGate. (2025, August 6). (PDF) Solubility enhancement of flurbiprofen using different solubilization techniques. Retrieved from ResearchGate. [Link]

-

Indian Journal of Pharmaceutical Sciences. (2023, June 7). Quantification of Flurbiprofen in Eye Drops by Stability Indicating Ultraviolet Spectrophotometric Method. Retrieved from Indian Journal of Pharmaceutical Sciences. [Link]

-

PubMed. (2017, August 10). Association between the physical stability of flurbiprofen suspension and the interaction of HPMC/SDS. Retrieved from PubMed. [Link]

-

PubMed. (n.d.). Preparation and in vitro characterization of a semi-solid dispersion of flurbiprofen with Gelucire 44/14 and Labrasol. Retrieved from PubMed. [Link]

-

MDPI. (n.d.). Flurbiprofen: A Study of the Behavior of the Scalemate by Chromatography, Sublimation, and NMR. Retrieved from MDPI. [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Flurbiprofen?. Retrieved from Patsnap Synapse. [Link]

-

ResearchGate. (n.d.). Physicochemical properties of flurbiprofen transdermal patches. Retrieved from ResearchGate. [Link]

-

Semantic Scholar. (n.d.). accelerated stability studies of flurbiprofen film coated tablets of five different national brands in. Retrieved from Semantic Scholar. [Link]

-

PubMed Central. (2024, January 12). Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation. Retrieved from PubMed Central. [Link]

-

Research and Reviews. (n.d.). Spectrofluorometric and UV Spectrophotometric Methods for the Determination of Flurbiprofen in Pharmaceutical Preparations. Retrieved from Research and Reviews. [Link]

-

MDPI. (2024, January 12). Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation. Retrieved from MDPI. [Link]

- Google Patents. (n.d.). CN101973869A - Method for synthesis of flurbiprofen.

-

Arabian Journal of Chemistry. (2018, January 1). Flurbiprofen conjugates based on hydroxyethylcellulose: Synthesis, characterization, pharmaceutical and pharmacological applications. Retrieved from Arabian Journal of Chemistry. [Link]

-

SciSpace. (n.d.). Spectrofluorometric and UV Spectrophotometric Methods for the Determination of Flurbiprofen in Pharmaceutical Preparations. Retrieved from SciSpace. [Link]

-

PubMed. (n.d.). The disposition and metabolism of flurbiprofen in several species including man. Retrieved from PubMed. [Link]

-

YouTube. (2025, February 24). Pharmacology of Flurbiprofen (Froben) ; Mechanism of action, Pharmacokinetics, Uses, Effects. Retrieved from YouTube. [Link]

-

ACS Publications. (2026, January 20). Therapeutic Role of Cyclooxygenase-1 (COX-1) Inhibition, Challenging the Conventional View of COX-1 as Purely Constitutive. Retrieved from ACS Publications. [Link]

Sources

- 1. Flurbiprofen - Wikipedia [en.wikipedia.org]

- 2. Flurbiprofen | 5104-49-4 [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. What is the mechanism of Flurbiprofen? [synapse.patsnap.com]

- 6. Simultaneous determination of flurbiprofen and its hydroxy metabolite in human plasma by liquid chromatography-tandem mass spectrometry for clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. wjpmr.com [wjpmr.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. asiapharmaceutics.info [asiapharmaceutics.info]

- 11. flurbiprofen | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 12. scielo.br [scielo.br]

- 13. Preparation and in vitro characterization of a semi-solid dispersion of flurbiprofen with Gelucire 44/14 and Labrasol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Stereospecific high-performance liquid chromatographic analysis of flurbiprofen: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. rroij.com [rroij.com]

An In-depth Technical Guide to Investigating the Gamma-Secretase Modulating Activity of Flurbiprofen

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals investigating the gamma-secretase modulating (GSM) activity of Flurbiprofen. It moves beyond a simple recitation of facts to offer field-proven insights into the causality behind experimental choices, ensuring a robust and well-validated approach.

Foundational Principles: The Amyloid Cascade and Gamma-Secretase

The amyloid hypothesis remains a central tenet in Alzheimer's disease (AD) research, positing that the accumulation of the amyloid-beta (Aβ) peptide, particularly the 42-amino-acid isoform (Aβ42), is a primary pathogenic event.[1] This peptide is generated through the sequential proteolytic cleavage of the Amyloid Precursor Protein (APP), a type I transmembrane protein.[2][3]

Two principal pathways govern APP processing:

-

Non-Amyloidogenic Pathway: APP is first cleaved by α-secretase within the Aβ domain, precluding the formation of the full-length Aβ peptide.[2][4] This is the predominant and benign processing pathway.

-

Amyloidogenic Pathway: APP is sequentially cleaved first by β-secretase (BACE1) and then by the γ-secretase complex.[1][2] This latter cleavage is imprecise and occurs at several sites within the transmembrane domain of the APP C-terminal fragment (C99), generating Aβ peptides of varying lengths, most commonly Aβ40 and the highly aggregation-prone Aβ42.[5]

The γ-secretase complex is a multi-protein intramembrane aspartyl protease, comprising Presenilin (which contains the active site), Nicastrin, APH-1, and PEN-2.[6] Its activity is not limited to APP; it cleaves numerous other substrates, including the Notch receptor, which is critical for cell-fate decisions.[7] This fact presents a significant challenge for therapeutic intervention: broad inhibition of γ-secretase can lead to severe mechanism-based toxicities.[7]

This challenge has driven the development of γ-secretase modulators (GSMs), a class of compounds that do not inhibit the enzyme's overall activity but rather allosterically alter its cleavage preference.[8][9] Instead of blocking the processing of substrates like Notch, GSMs shift the site of C99 cleavage, favoring the production of shorter, less amyloidogenic Aβ species (e.g., Aβ38) at the expense of Aβ42.[6][9]

Diagram 1: Amyloid Precursor Protein (APP) Processing Pathways

Caption: Flurbiprofen shifts cleavage from Aβ42 to Aβ38.

Experimental Validation: Protocols and Methodologies

A multi-tiered approach is essential for rigorously characterizing the GSM activity of Flurbiprofen or its analogs. This involves progressing from high-throughput cell-based screens to more complex mechanistic cell-free assays.

Cell-Based Aβ Modulation Assay

This is the primary and most common method for screening and characterizing GSMs. The objective is to quantify the selective reduction of secreted Aβ42 in a cellular context.

Principle: A cell line overexpressing human APP is treated with the test compound. After a defined incubation period, the conditioned media is collected, and the concentrations of Aβ40 and Aβ42 are measured using a specific sandwich ELISA. A successful modulator will decrease Aβ42 levels, often with a minimal effect on Aβ40.

Detailed Protocol:

-

Cell Culture:

-

Use a suitable cell line, such as H4 human neuroglioma cells or CHO cells, stably overexpressing a human APP isoform (e.g., APP695 or APP751). [10] * Plate cells in 24- or 48-well plates at a density that ensures they reach approximately 80-90% confluency at the end of the experiment. Allow cells to adhere overnight.

-

-

Compound Treatment:

-

Prepare a stock solution of Flurbiprofen (or analog) in DMSO.

-

Dilute the stock solution in fresh cell culture media to achieve the desired final concentrations (e.g., a dose-response curve from 1 µM to 300 µM). [10]Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% to avoid solvent-induced toxicity.

-

Include a vehicle control (media with DMSO only) and a positive control (a known GSM or γ-secretase inhibitor).

-

Replace the existing media with the compound-containing media.

-

-

Incubation:

-

Incubate the cells for a period of 6 to 24 hours at 37°C in a humidified CO2 incubator. [11]The duration should be optimized to allow for sufficient Aβ accumulation in the media without significant cytotoxicity.

-

-

Media Collection & Aβ Quantification:

-

Carefully collect the conditioned media from each well.

-

Centrifuge the media at low speed (e.g., 500 x g for 5 minutes) to pellet any detached cells or debris.

-

Measure the concentrations of Aβ40 and Aβ42 in the supernatant using commercially available, highly specific sandwich ELISA kits. Follow the manufacturer's instructions precisely.

-

-

Data Analysis & Self-Validation:

-

Normalize the Aβ concentrations to a cellular protein measurement (e.g., BCA assay on the cell lysate) or a cytotoxicity assay (e.g., LDH assay on the media) to control for differences in cell number or compound toxicity. [11] * Plot the dose-response curves for Aβ42 and Aβ40. A true GSM effect is characterized by a dose-dependent decrease in Aβ42 with little to no change in Aβ40 at non-toxic concentrations. [10] * Calculate the IC50 value for Aβ42 reduction.

-

In Vitro (Cell-Free) Gamma-Secretase Activity Assay

This assay is crucial for confirming that the compound's effect is due to direct modulation of the γ-secretase enzyme or its substrate, rather than an indirect cellular mechanism like altering APP trafficking. [12] Principle: A membrane preparation rich in γ-secretase complex is incubated with a recombinant C99 substrate in the presence of the test compound. The generation of Aβ peptides is then quantified.

Detailed Protocol:

-

Enzyme Source Preparation:

-

Prepare a crude membrane fraction from cells overexpressing the four components of the γ-secretase complex (e.g., CHO or HEK293T cells).

-

This typically involves cell homogenization, a low-speed spin to remove nuclei, followed by ultracentrifugation to pellet the membranes. The membrane pellet is then solubilized in a mild detergent like CHAPSO. [13][14]2. Reaction Setup:

-

In a microplate, combine the solubilized membrane preparation, a recombinant C99 substrate, and the test compound (Flurbiprofen) at various concentrations.

-

Include appropriate controls: a no-enzyme control, a no-substrate control, and a vehicle (DMSO) control.

-

-

Enzymatic Reaction:

-

Incubate the reaction mixture at 37°C for 1-4 hours in a specialized reaction buffer. [15]4. Detection and Analysis:

-

Stop the reaction and quantify the generated Aβ42 and Aβ40 using ELISA or mass spectrometry.

-

A direct modulatory effect is confirmed if Flurbiprofen selectively reduces Aβ42 production in this cell-free system, mirroring the results from the cell-based assay. [16][10]

Assay Type Objective Key Strengths Considerations Cell-Based Aβ Modulation Primary screening; assess activity in a biological context High-throughput; reflects compound permeability and cellular metabolism. Results can be confounded by cytotoxicity or off-target cellular effects. In Vitro (Cell-Free) Assay Mechanism validation; confirm direct target engagement Isolates the enzymatic activity; confirms direct modulation of γ-secretase. Less physiological; requires specialized reagents and preparation. | Luciferase Reporter Assay | High-throughput screening; assess substrate selectivity | Amenable to automation; can be designed to test APP vs. Notch cleavage. [17]| Indirect measure of activity; requires engineered cell lines. |

-

Diagram 3: Experimental Workflow for GSM Characterization

Caption: A validated workflow to confirm GSM activity.

Clinical Context and Future Directions

The investigation of Flurbiprofen, particularly (R)-flurbiprofen (Tarenflurbil), provided critical proof-of-concept for the GSM therapeutic strategy. [6]It demonstrated that modulating γ-secretase to reduce Aβ42 was possible without the toxicity associated with broad enzymatic inhibition.

However, Tarenflurbil ultimately failed in a large Phase 3 clinical trial, showing no significant benefit in slowing cognitive decline in patients with mild AD. [9][18]This failure is largely attributed to the compound's low potency and, most critically, its poor penetration of the blood-brain barrier (BBB), which resulted in brain concentrations likely too low to exert a meaningful therapeutic effect. [19][[“]] Despite this setback, the field has advanced. The challenges faced by Flurbiprofen have informed the development of second-generation GSMs with vastly improved potency and pharmacokinetic properties. [21]Current research focuses on:

-

Improving Brain Penetration: Synthesizing novel Flurbiprofen derivatives and employing advanced drug delivery strategies, such as nanoparticulate formulations, to enhance BBB permeability. [5][19]* Increasing Potency: Developing new chemical scaffolds that interact more efficiently with the γ-secretase/substrate interface.

-

Early Intervention: Recognizing that GSMs are likely to be most effective when administered early in the disease course, before significant amyloid plaque deposition has occurred. [[“]] The study of Flurbiprofen remains a cornerstone of GSM research. Understanding its mechanism, mastering the assays to test its activity, and learning from its clinical limitations are essential for any scientist working to develop the next generation of disease-modifying therapies for Alzheimer's disease.

References

-

Green, R. C., et al. (2009). Tarenflurbil Phase 3 study in mild Alzheimer disease. JAMA, 302(23), 2557–2564. [Link]

-

Eriksen, J. L., et al. (2003). NSAIDs and enantiomers of flurbiprofen target γ-secretase and lower Aβ42 in vivo. The Journal of Clinical Investigation, 112(3), 440-449. [Link]

-

Imbimbo, B. P. (2009). γ-Secretase modulators: a promising route for the treatment of Alzheimer's disease. Expert Opinion on Investigational Drugs, 18(11), 1647-1659. [Link]

-

Weggen, S., et al. (2001). A subset of NSAIDs lower amyloidogenic Aβ42 independently of cyclooxygenase activity. Nature, 414(6860), 212-216. [Link]

-

Kukar, T. L., et al. (2008). Substrate-targeting γ-secretase modulators. Nature, 453(7197), 925-929. [Link]

-

O'Brien, R. J., & Wong, P. C. (2011). Amyloid precursor protein processing and Alzheimer's disease. Annual review of neuroscience, 34, 185-204. [Link]

-

Weggen, S., et al. (2003). Evidence that nonsteroidal anti-inflammatory drugs decrease amyloid beta 42 production by direct modulation of gamma-secretase activity. The Journal of biological chemistry, 278(34), 31831–31837. [Link]

-

LaFerla, F. M., et al. (2007). Amyloid-β and tau in Alzheimer's disease: contrary and complimentary activities. Nature Reviews Neuroscience, 8(7), 499-509. [Link]

-

Selkoe, D. J., & Hardy, J. (2016). The amyloid hypothesis of Alzheimer's disease at 25 years. EMBO molecular medicine, 8(6), 595–608. [Link]

-

Wilcock, G. K., et al. (2008). A phase 2, double-blind, placebo-controlled study of the R-enantiomer of flurbiprofen (tarenflurbil) in patients with mild Alzheimer's disease. BMJ, 337, a1604. [Link]

-

Sumbria, R. K., et al. (2013). Role of serum albumin as a nanoparticulate carrier for nose-to-brain delivery of R-flurbiprofen: implications for the treatment of Alzheimer's disease. Journal of drug targeting, 21(10), 940-951. [Link]

-

Imbimbo, B. P., & Giardina, G. A. (2011). γ-secretase inhibitors and modulators for the treatment of Alzheimer's disease: disappointments and hopes. Current topics in medicinal chemistry, 11(12), 1555–1570. [Link]

-

Zhang, Y. W., Thompson, R., Zhang, H., & Xu, H. (2011). APP processing in Alzheimer's disease. Molecular brain, 4, 3. [Link]

-

Golde, T. E., et al. (2013). Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease. Frontiers in aging neuroscience, 5, 2. [Link]

-

Vellas, B., et al. (2012). Long-term follow-up of patients immunized with AN1792: results from the 10-year extension of the phase 2a study. The Lancet Neurology, 11(7), 583-589. [Link]

-

Geerts, H. (2007). Drug evaluation: (R)-flurbiprofen--an enantiomer of flurbiprofen for the treatment of Alzheimer's disease. IDrugs : the investigational drugs journal, 10(2), 123–131. [Link]

-

Jantarat, J., et al. (2018). Nanoparticulate flurbiprofen reduces amyloid-β42 generation in an in vitro blood–brain barrier model. Journal of Nanobiotechnology, 16(1), 38. [Link]

-

Christensen, D. D. (2006). New Drug Slows Decline In Mild Alzheimer's Cases. Clinical Psychiatry News. [Link]

-

Kukar, T., et al. (2007). Chronic administration of R-flurbiprofen attenuates learning impairments in transgenic amyloid precursor protein mice. BMC neuroscience, 8, 54. [Link]

-

Drug Discovery Opinion. (2008). Novel Mechanism of γ-Secretase Modulation. [Link]

-

Ran, Y., et al. (2018). Quantitative Measurement of γ-Secretase-mediated Amyloid Precursor Protein and Notch Cleavage in Cell-based Luciferase Reporter Assay Platforms. Journal of visualized experiments : JoVE, (131), 56708. [Link]

-

The Journal of Clinical Investigation. Citations to NSAIDs and enantiomers of flurbiprofen target γ-secretase and lower Aβ42 in vivo. [Link]

-

Creative Bioarray. γ-Secretase Activity Assay. [Link]

-

Jicha, G. A., et al. (2010). R-flurbiprofen improves tau, but not Aß pathology in a triple transgenic model of Alzheimer's disease. Neuroscience letters, 469(2), 254–258. [Link]

-

Innoprot. Gamma Secretase Activity Assay Cell Line. [Link]

-

Consensus. (2023). What are the challenges in using flurbiprofen for Alzheimer's disease therapy?. [Link]

-

Innoprot. Gamma secretase activity assay. [Link]

-

Weber, T. A., et al. (2020). γ-Secretase modulators exhibit selectivity for modulation of APP cleavage but inverse γ-secretase modulators do not. Journal of cellular and molecular medicine, 24(12), 6766–6780. [Link]

-

Cells Online. Alzheimer's Disease (AD) Model: Gamma-secretase Activity Assay Cell Line. [Link]

-

The Journal of Clinical Investigation. (2003). NSAIDs and enantiomers of flurbiprofen target γ-secretase and lower Aβ42 in vivo. [Link]

-

Sato, T., et al. (2010). Activation and intrinsic γ-secretase activity of presenilin 1. Proceedings of the National Academy of Sciences of the United States of America, 107(51), 22247–22252. [Link]

-

Tagami, S., et al. (2012). γ-Secretase modulator in Alzheimer's disease: shifting the end. Journal of neurochemistry, 120 Suppl 1, 33–39. [Link]

-

Request PDF. NSAIDs and enantiomers of flurbiprofen target -secretase and lower A 42 in vivo. [Link]

-

Ran, Y., et al. (2014). Development of a High-Throughput Assay for Screening of γ-Secretase Inhibitor with Endogenous Human, Mouse or Drosophila γ-Secretase. International journal of molecular sciences, 15(11), 20387–20400. [Link]

Sources

- 1. Biology and pathophysiology of the amyloid precursor protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amyloid Precursor Protein Processing and Bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amyloid Precursor Protein Processing and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A novel pathway for amyloid precursor protein processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nanoparticulate flurbiprofen reduces amyloid-β42 generation in an in vitro blood–brain barrier model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Possible Mechanisms of Action of NSAIDs and Related Compounds that Modulate γ-Secretase Cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. γ-secretase inhibitors and modulators for the treatment of Alzheimer's disease: disappointments and hopes [pubmed.ncbi.nlm.nih.gov]

- 8. NSAID-Based γ-Secretase Modulators Do Not Bind to The Amyloid-β Polypeptide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease [frontiersin.org]

- 10. NSAIDs and enantiomers of flurbiprofen target γ-secretase and lower Aβ42 in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Evidence that nonsteroidal anti-inflammatory drugs decrease amyloid beta 42 production by direct modulation of gamma-secretase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. γ-Secretase modulators exhibit selectivity for modulation of APP cleavage but inverse γ-secretase modulators do not - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. resources.rndsystems.com [resources.rndsystems.com]

- 16. NSAIDs and enantiomers of flurbiprofen target gamma-secretase and lower Abeta 42 in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Quantitative Measurement of γ-Secretase-mediated Amyloid Precursor Protein and Notch Cleavage in Cell-based Luciferase Reporter Assay Platforms - PMC [pmc.ncbi.nlm.nih.gov]

- 18. R-flurbiprofen improves tau, but not Aß pathology in a triple transgenic model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. New Flurbiprofen Derivatives: Synthesis, Membrane Affinity and Evaluation of in Vitro Effect on beta-Amyloid Levels | AVESİS [avesis.atauni.edu.tr]

- 20. consensus.app [consensus.app]

- 21. γ-Secretase modulator in Alzheimer's disease: shifting the end - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility Profile of Flurbiprofen for Pharmaceutical Research and Development

Introduction: The Significance of Flurbiprofen and the Imperative of Solubility Profiling

Flurbiprofen, a propionic acid derivative, is widely utilized for its analgesic and anti-inflammatory properties.[1] As a Biopharmaceutical Classification System (BCS) Class II compound, it is characterized by high permeability and low aqueous solubility.[2][3] This low solubility is a critical determinant of its oral bioavailability and can present significant challenges during formulation development. A thorough understanding of its solubility profile in various common laboratory solvents is therefore paramount for designing effective drug delivery systems, ensuring consistent product performance, and facilitating preclinical and clinical research.

While various salt forms of active pharmaceutical ingredients (APIs) are often explored to enhance solubility and stability, "flurbiprofen sulfate" does not appear to be a commonly utilized or extensively studied salt. This guide will focus on the comprehensive solubility data available for flurbiprofen and provide a scientific rationale for the anticipated solubility characteristics of a hypothetical sulfate salt.

Theoretical Framework: Physicochemical Drivers of Flurbiprofen Solubility

The solubility of an ionizable molecule like flurbiprofen is governed by a combination of its intrinsic properties and the characteristics of the solvent system. Key parameters influencing its solubility include:

-

pKa: Flurbiprofen is a weak acid with a pKa of approximately 4.2.[4] This acidic nature dictates that its solubility will be significantly influenced by the pH of the aqueous medium.

-

LogP: The octanol-water partition coefficient (logP) of flurbiprofen is around 4.2, indicating its lipophilic nature.[5] This high lipophilicity contributes to its poor solubility in aqueous solutions and its good solubility in many organic solvents.

-

Crystal Lattice Energy: The strength of the intermolecular forces in the solid state of flurbiprofen affects the energy required to dissolve the compound.

The interplay of these factors can be visualized as a balance between the molecule's self-association and its interaction with the solvent molecules.

Caption: Key determinants of Flurbiprofen's solubility.

The Henderson-Hasselbalch Equation in Practice

For a weak acid like flurbiprofen, the relationship between pH, pKa, and the ratio of ionized to unionized forms is described by the Henderson-Hasselbalch equation. This is crucial for predicting its solubility in aqueous buffers. At a pH below its pKa, the unionized, less soluble form will predominate. Conversely, at a pH above its pKa, the ionized, more water-soluble carboxylate form will be more abundant. This explains why flurbiprofen exhibits higher solubility in alkaline conditions.[6]

Solubility Profile of Flurbiprofen in Common Laboratory Solvents

The following table summarizes the available solubility data for flurbiprofen in a range of common laboratory solvents. It is important to note that these values can be influenced by experimental conditions such as temperature and the specific analytical method used.

| Solvent | Type | Solubility | Reference |

| Water | Aqueous | Practically insoluble / Very low (e.g., 0.013 mg/mL) | [2][7] |

| Phosphate Buffer (pH 7.2) | Aqueous | ~0.9 mg/mL | [8] |

| Methanol | Organic (Polar, Protic) | Freely soluble | [7] |

| Ethanol | Organic (Polar, Protic) | Freely soluble (~25 mg/mL) | [7][8] |

| Acetone | Organic (Polar, Aprotic) | Freely soluble | [7] |

| Diethyl Ether | Organic (Nonpolar) | Freely soluble | [7] |

| Acetonitrile | Organic (Polar, Aprotic) | Soluble | [7] |

| Dimethyl Sulfoxide (DMSO) | Organic (Polar, Aprotic) | Soluble (~10 mg/mL) | [8] |

| Dimethylformamide (DMF) | Organic (Polar, Aprotic) | Soluble (~25 mg/mL) | [8] |

| Benzyl Alcohol | Organic | Very high solubility (141.9 ± 12.0 mg/ml) |

Theoretical Considerations for this compound Solubility

In the absence of experimental data for this compound, we can infer its likely solubility characteristics based on fundamental chemical principles. The formation of a sulfate salt would involve the protonation of a basic functional group on the flurbiprofen molecule by sulfuric acid. However, flurbiprofen is an acidic molecule and lacks a basic center for stable salt formation with an acid.

It is more plausible to consider the formation of a salt where flurbiprofen's carboxylic acid is deprotonated by a base, and the resulting flurbiprofen anion is paired with a cation. If we were to hypothetically consider a "this compound" salt, it would imply the presence of a cationic flurbiprofen species, which is not chemically favorable.

A more likely scenario in a formulation containing sulfuric acid would be the suppression of flurbiprofen's ionization, leading to a decrease in its aqueous solubility due to the common ion effect and the highly acidic environment.

Experimental Protocol for Solubility Determination: A Self-Validating Approach

The following protocol outlines a robust and self-validating method for determining the equilibrium solubility of a compound like flurbiprofen. The causality behind each step is explained to ensure scientific integrity.

Principle

Equilibrium solubility is determined by adding an excess of the solid compound to a known volume of solvent, allowing the system to reach equilibrium, and then measuring the concentration of the dissolved compound in the supernatant. High-Performance Liquid Chromatography (HPLC) is the preferred analytical technique due to its specificity and sensitivity.

Materials and Equipment

-

Flurbiprofen (or the test compound)

-

Selected solvents (e.g., water, phosphate buffers of various pH, ethanol, methanol)

-

Vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

HPLC system with a UV detector

-

Analytical balance

-

Volumetric flasks and pipettes

Experimental Workflow

Caption: Workflow for equilibrium solubility determination.

Step-by-Step Methodology

-

Preparation of Solvents: Prepare all necessary solvents and buffer solutions. For pH-dependent solubility, a series of buffers (e.g., pH 2, 4, 6, 7.4, 9) should be used.

-

Causality: Using a range of pH values is essential for understanding the solubility profile of an ionizable drug like flurbiprofen.

-

-

Sample Preparation: Add an excess amount of flurbiprofen to a series of vials. The excess should be sufficient to ensure that a solid phase remains at equilibrium.

-

Causality: The presence of undissolved solid at the end of the experiment is a visual confirmation that equilibrium with a saturated solution was achieved.

-

-

Equilibration: Add a precise volume of the chosen solvent to each vial. Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours).

-

Causality: Shaking ensures continuous mixing to facilitate dissolution and reach equilibrium. A constant temperature is crucial as solubility is temperature-dependent. The equilibration time should be sufficient to ensure that the concentration of the dissolved solute is no longer changing.

-

-

Sample Collection and Preparation: After equilibration, visually inspect the vials to confirm the presence of excess solid. Centrifuge the vials at high speed to pellet the undissolved solid.

-

Causality: Centrifugation separates the solid and liquid phases, allowing for the collection of a clear supernatant.

-

-

Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

-

Causality: Filtration is a critical step to prevent undissolved particles from artificially inflating the measured concentration.

-

-

Dilution: Accurately dilute the filtered supernatant with an appropriate solvent (usually the mobile phase of the HPLC method) to bring the concentration within the linear range of the analytical method.

-

Causality: Dilution ensures that the measurement is within the calibrated range of the instrument, leading to accurate quantification.

-

-

Analysis by HPLC: Analyze the diluted samples using a validated HPLC method. A typical method for flurbiprofen might use a C18 column with a mobile phase of acetonitrile and a phosphate buffer at an acidic pH, with UV detection at approximately 247 nm.

-

Causality: HPLC provides a specific and sensitive means of quantifying the concentration of flurbiprofen in the presence of potential impurities or excipients.

-

-

Quantification: Determine the concentration of flurbiprofen in the samples by comparing the peak areas to a standard curve prepared with known concentrations of the compound. Calculate the original solubility in the solvent, taking into account the dilution factor.

Conclusion

This technical guide has provided a comprehensive overview of the solubility profile of flurbiprofen, grounded in its fundamental physicochemical properties. The provided experimental protocol offers a robust framework for the accurate and reliable determination of its solubility in various laboratory solvents. While a direct solubility profile for this compound remains elusive in the current body of scientific literature, the principles outlined herein allow for a scientifically sound prediction of its likely behavior. For researchers and formulation scientists, a thorough understanding of flurbiprofen's solubility is a critical first step in the successful development of effective and bioavailable drug products.

References

- Official Monographs for Part I / Flurbiprofen. Japanese Pharmacopoeia. [Link not available]

-

Sadik, A. & Khan, A. (2020). Formulation and Evaluation of Flurbiprofen Solid Dispersions using Novel Carriers for Enhancement of Solubility. Asian Journal of Pharmaceutics, 14(3). [Link]

-

Solubility and dissolution enhancement of flurbiprofen by solid dispersion using hydrophilic carriers. (2015). Brazilian Journal of Pharmaceutical Sciences, 51(4). [Link]

-

Fabrication, In Vitro and In Vivo Evaluation of Non-Ordered Mesoporous Silica-Based Ternary Solid Dispersions for Enhanced Solubility of Flurbiprofen. (2021). Pharmaceutics, 13(11), 1851. [Link]

-

Solubility of FPN is higher in 7.2 pH phosphate buffer compared to 0.1N HCl and distilled water. (2015). Brazilian Journal of Pharmaceutical Sciences, 51(4). [Link]

- Solubility profile of flurbiprofen in phosphate buffer of varying pH.

-

Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation. (2024). Molecules, 29(2), 353. [Link]

-

(2025). 89- Flurbiprofen, Comprehensive Profile. ResearchGate. [Link]

-

Effect of pH and Formulation Variables on In Vitro Transcorneal Permeability of Flurbiprofen: A Technical Note. (2007). AAPS PharmSciTech, 8(4), E103. [Link]

-

Fabrication, In Vitro and In Vivo Evaluation of Non-Ordered Mesoporous Silica-Based Ternary Solid Dispersions for Enhanced Solubility of Flurbiprofen. (2021). Pharmaceutics, 13(11), 1851. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. asiapharmaceutics.info [asiapharmaceutics.info]

- 3. Fabrication, In Vitro and In Vivo Evaluation of Non-Ordered Mesoporous Silica-Based Ternary Solid Dispersions for Enhanced Solubility of Flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scielo.br [scielo.br]

- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

Stability and Degradation Pathways of Flurbiprofen in Aqueous Solutions: An In-depth Technical Guide

This guide provides a comprehensive technical overview of the stability of the non-steroidal anti-inflammatory drug (NSAID) Flurbiprofen in aqueous solutions. Tailored for researchers, scientists, and drug development professionals, this document delves into the primary degradation pathways—photodegradation, hydrolysis, and oxidation—supported by field-proven insights and detailed experimental protocols. Our objective is to equip you with the necessary knowledge to design and execute robust stability studies, ensuring the quality, safety, and efficacy of Flurbiprofen formulations.

Introduction to Flurbiprofen: Physicochemical Properties and Inherent Instability

Flurbiprofen, chemically known as (±)-2-(2-fluoro-4-biphenylyl)propionic acid, is a potent propionic acid derivative with analgesic, anti-inflammatory, and antipyretic properties.[1] It is widely used in the management of arthritis and other inflammatory conditions. Despite its therapeutic efficacy, Flurbiprofen is susceptible to degradation, particularly in aqueous environments, which can compromise its potency and potentially lead to the formation of toxic byproducts. Understanding its degradation profile is therefore a critical aspect of formulation development and regulatory compliance.

Flurbiprofen is a chiral compound, and while it is often administered as a racemate, the (S)-(+)-enantiomer is responsible for most of the anti-inflammatory activity.[1][2] Its limited water solubility and sensitivity to light and air are key factors influencing its stability.[3][4]

Primary Degradation Pathways of Flurbiprofen in Aqueous Solutions

Flurbiprofen's degradation in aqueous solutions is primarily driven by three mechanisms: photolysis, hydrolysis, and oxidation. The rate and extent of degradation are significantly influenced by environmental factors such as pH, temperature, light intensity, and the presence of oxidizing agents.

Photodegradation

Exposure to ultraviolet (UV) radiation is a major cause of Flurbiprofen degradation. The photodegradation process often follows pseudo-first-order kinetics.[5][6] The rate of degradation is influenced by the initial concentration of the drug, with higher concentrations leading to a slower apparent degradation rate.[5][6] Solution pH also plays a crucial role, with a weakly acidic environment (pH 6-7) showing the best performance for Flurbiprofen degradation.[5]

The photodegradation of Flurbiprofen can occur through direct and indirect photolysis.[5] The mechanism can involve decarboxylation and oxidation, leading to the formation of various photoproducts, including ketones and alcohols.[5][7] In some cases, the fluorine atom on the biphenyl ring can be replaced by a hydroxyl group.[5] It is important to note that some of these photoproducts may exhibit greater toxicity than the parent compound.[7][8]

Key Photodegradation Products:

-

Ketone derivatives

-

Alcohol derivatives

-

Products of decarboxylation

-

Hydroxylated species

Hydrolytic Degradation

Hydrolysis is another significant degradation pathway for Flurbiprofen, particularly under acidic or basic conditions. While Flurbiprofen is relatively stable in acidic conditions (pH 1.2), it undergoes degradation in alkaline environments.[9][10] The hydrolysis of Flurbiprofen and its conjugates typically follows first-order kinetics.[9] Forced degradation studies often employ strong acids (e.g., 5 M HCl) and bases (e.g., 5 M NaOH) at elevated temperatures to accelerate this process.[11]

Oxidative Degradation

Flurbiprofen is susceptible to oxidative degradation, which can be induced by oxidizing agents such as hydrogen peroxide (H₂O₂).[11][12] This degradation pathway is a critical consideration during formulation and storage, as excipients or environmental factors can introduce oxidative stress. Forced degradation studies are essential to identify potential oxidative degradation products and to develop formulations with adequate antioxidant protection.

Methodologies for Stability Assessment: A Practical Guide

A robust stability-indicating analytical method is paramount for accurately assessing the degradation of Flurbiprofen and quantifying its degradation products. High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique for this purpose.

Recommended Analytical Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

A stability-indicating RP-HPLC method should be capable of separating the intact Flurbiprofen from its degradation products and any formulation excipients.

Typical RP-HPLC Method Parameters:

| Parameter | Recommended Conditions |

|---|---|

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm)[13] |

| Mobile Phase | A mixture of an acidic buffer (e.g., 20 mM phosphate buffer, pH 3.0) and an organic modifier (e.g., methanol or acetonitrile)[12][14] |

| Flow Rate | 1.0 mL/min[13][14] |

| Detection | UV at 245 nm or 254 nm[12][13] |

| Column Temperature | 40°C[13] |

Experimental Protocol for Forced Degradation Studies

Forced degradation studies, also known as stress testing, are crucial for elucidating the degradation pathways of Flurbiprofen and for developing a stability-indicating method. These studies involve subjecting the drug substance or drug product to conditions more severe than accelerated stability testing.

Step-by-Step Protocol for Forced Degradation:

-

Preparation of Stock Solution: Prepare a stock solution of Flurbiprofen in a suitable solvent, such as methanol, at a known concentration (e.g., 1 mg/mL).[11]

-

Acidic Hydrolysis:

-

To a portion of the stock solution, add an equal volume of a strong acid (e.g., 5 M HCl).[11]

-

Heat the mixture under reflux at a specified temperature (e.g., 70°C) for a defined period (e.g., 1 hour).[11]

-

After cooling, neutralize the solution with a suitable base (e.g., 5 M NaOH).

-

Dilute the sample to a suitable concentration for HPLC analysis.

-

-

Alkaline Hydrolysis:

-

To another portion of the stock solution, add an equal volume of a strong base (e.g., 5 M NaOH).[11][12]

-

Heat the mixture under reflux at a specified temperature (e.g., 70°C) for a defined period (e.g., 1 hour).[11]

-

After cooling, neutralize the solution with a suitable acid (e.g., 5 M HCl).

-

Dilute the sample to a suitable concentration for HPLC analysis.

-

-

Oxidative Degradation:

-

Photodegradation:

-

Expose a solution of Flurbiprofen to a light source, such as a photostability chamber, providing both UV and visible light.[10]

-

Monitor the degradation over time by taking samples at regular intervals.

-

Protect a control sample from light to serve as a baseline.

-

-

Thermal Degradation (Dry and Wet Heat):

-

Analysis:

-

Analyze all stressed samples, along with an unstressed control, using the validated stability-indicating HPLC method.

-

Compare the chromatograms to identify and quantify the degradation products.

-

Identification of Degradation Products

The identification of degradation products is a critical step in understanding the degradation pathways and assessing the safety of the drug product.

Techniques for Degradation Product Identification:

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information of the degradation products, aiding in their structural elucidation.[5]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for the analysis of volatile degradation products, sometimes requiring derivatization.[5][15]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for the definitive identification of degradation products.

Visualization of Degradation Pathways and Experimental Workflow

Visual aids can significantly enhance the understanding of complex processes. The following diagrams, generated using Graphviz, illustrate the primary degradation pathways of Flurbiprofen and the experimental workflow for a comprehensive stability study.

Caption: Primary degradation pathways of Flurbiprofen.

Caption: Experimental workflow for a Flurbiprofen stability study.

Conclusion and Future Perspectives

The stability of Flurbiprofen in aqueous solutions is a multifaceted issue governed by its susceptibility to photodegradation, hydrolysis, and oxidation. A thorough understanding of these degradation pathways, coupled with the implementation of robust, stability-indicating analytical methods, is essential for the development of safe and effective Flurbiprofen formulations. The experimental protocols and methodologies outlined in this guide provide a solid framework for conducting comprehensive stability assessments in accordance with regulatory expectations, such as those from the International Council for Harmonisation (ICH).[16][17][18] Future research should continue to focus on the characterization of novel degradation products and the development of innovative formulation strategies to enhance the stability of Flurbiprofen.

References

- Photodegradation efficiency and mechanism of flurbiprofen in water by UV irradiation. (2017).

- Synthesis, Hydrolysis Kinetics and Pharmacodynamic Profile of Novel Prodrugs of Flurbiprofen. Indian Journal of Pharmaceutical Sciences.

- Stability-indicating HPTLC analysis of flurbiprofen in pharmaceutical dosage forms. AKJournals.

- Biotransformation of the Fluorinated Nonsteroidal Anti‐Inflammatory Pharmaceutical Flurbiprofen in Activated Sludge Results in Accumulation of a Recalcitrant Fluorinated Arom

- Accelerated stability studies of flurbiprofen film coated tablets of five different national brands in Pakistan. (2016). Semantic Scholar.

- Stability-indicating RP-HPLC method for simultaneous determination of gatifloxacin and flurbiprofen in binary combin

- Photochemical and photophysical properties, and photodegradation mechanism, of the non-steroid anti-inflammatory drug Flurbiprofen.

- Photodegradation of Naproxen and Ibuprofen and the Formation of Ecotoxic Photoproducts in Natural Water Systems. (2011).

- Flurbiprofen P

- Clinical Pharmacokinetics of Flurbiprofen and Its Enantiomers. PubMed.

- Quantification of Flurbiprofen in Eye Drops by Stability Indicating Ultraviolet Spectrophotometric Method. (2023). Indian Journal of Pharmaceutical Sciences.

- QbD-based stability-indicating liquid chromatography (RP-HPLC)

- Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents. PubMed Central.

- Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. PubMed Central.

- Ibuprofen: Toxicology and Biodegradation of an Emerging Contaminant. (2023). PubMed Central.

- Development and characterisation of orally disintegrating flurbiprofen tablets using SeDeM-ODT tool. (2024). PubMed Central.

- Inhibition of anandamide hydrolysis by the enantiomers of ibuprofen, ketorolac, and flurbiprofen. PubMed.

- ICH Q1A(R2) Guideline on stability testing of new drug substances and products.

- ACCELERATED STABILITY STUDIES OF FLURBIPROFEN FILM COATED TABLETS OF FIVE DIFFERENT NATIONAL BRANDS IN PAKISTAN. (2016).

- Determination of flurbiprofen in pharmaceutical preparations by GC-MS.

- Flurbiprofen - SAFETY D

- Photochemical and photophysical properties, and photodegradation mechanism, of the non-steroid anti-inflammatory drug Flurbiprofen. Diva-Portal.org.

- ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency (EMA).

- Development and Validation of HPLC Method for the Determination of Flurbiprofen in Pharmaceutical Prepar

- METHOD DEVELOPMENT AND VALIDATION OF FLURBIPROFEN SODIUM BY USING UPLC.

- Flurbiprofen and Impurities. BOC Sciences.

- Flurbiprofen, Comprehensive Profile.

- Analgesic. Wikipedia.

- Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency (EMA).

- Solubility and dissolution enhancement of flurbiprofen by solid dispersion using hydrophilic carriers. SciELO.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Clinical pharmacokinetics of flurbiprofen and its enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analgesic - Wikipedia [en.wikipedia.org]

- 4. scielo.br [scielo.br]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijpsonline.com [ijpsonline.com]

- 10. ijpsonline.com [ijpsonline.com]

- 11. akjournals.com [akjournals.com]

- 12. scielo.br [scielo.br]

- 13. QbD-based stability-indicating liquid chromatography (RP-HPLC) method for the determination of flurbiprofen in cataplasm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. researchgate.net [researchgate.net]

- 16. database.ich.org [database.ich.org]

- 17. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 18. ema.europa.eu [ema.europa.eu]

A Technical Guide to Early-Stage Research on Novel Flurbiprofen Derivatives and Analogues

Abstract

Flurbiprofen, a potent non-steroidal anti-inflammatory drug (NSAID) of the propionic acid class, is widely utilized for its analgesic, anti-inflammatory, and antipyretic properties.[1][2] Its therapeutic efficacy is primarily attributed to the non-selective inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins that mediate pain and inflammation.[2][3][4] However, its clinical application is often hampered by significant gastrointestinal side effects stemming from the inhibition of the constitutively expressed COX-1 isoform.[4][5] This guide provides a comprehensive framework for the early-stage research and development of novel Flurbiprofen derivatives and analogues. It details strategic design principles, synthetic methodologies, and a cascade of in vitro and in vivo evaluation protocols aimed at identifying next-generation anti-inflammatory agents with improved therapeutic profiles.

Introduction: The Rationale for Novel Flurbiprofen Derivatives

Flurbiprofen is a non-selective inhibitor of both COX-1 and COX-2 enzymes.[4][6] While COX-2 is induced during inflammation and is a key target for anti-inflammatory drugs, COX-1 plays a crucial role in maintaining the integrity of the gastrointestinal mucosa.[4] The non-selective nature of Flurbiprofen leads to the inhibition of this protective pathway, often resulting in gastric irritation, ulceration, and bleeding.[4][5] Furthermore, the (S)-enantiomer of Flurbiprofen is responsible for most of the desirable anti-inflammatory activity, while the (R)-enantiomer is significantly less active.[7] Recent research has also explored the potential of Flurbiprofen derivatives in other therapeutic areas, such as Alzheimer's disease, by modulating γ-secretase activity to reduce β-amyloid levels.[8][9]

These factors provide a strong impetus for the development of novel Flurbiprofen derivatives with the following objectives:

-

Enhanced COX-2 Selectivity: To minimize gastrointestinal toxicity.[10]

-

Reduced Ulcerogenicity: Through strategies like prodrug design.[11][12]

-

Improved Pharmacokinetic Properties: Including better absorption, distribution, metabolism, and excretion (ADME) profiles.[13]

-

Exploration of Novel Therapeutic Applications: Beyond inflammation and pain.[14][15]

This guide will navigate the intricate process of designing, synthesizing, and evaluating such novel chemical entities, providing researchers with the necessary tools to advance this promising field of drug discovery.

Strategic Design of Novel Flurbiprofen Derivatives

The design of new Flurbiprofen analogues is a multifaceted process that leverages structure-activity relationships (SAR) to optimize therapeutic properties. Key strategies include:

Enhancing COX-2 Selectivity

Comparative modeling of COX-1 and COX-2 active sites has revealed subtle but critical differences that can be exploited for designing selective inhibitors.[10] The active site of COX-2 is slightly larger and has a side pocket that is absent in COX-1.[10] By introducing bulky substituents to the Flurbiprofen scaffold, it is possible to create derivatives that preferentially bind to the COX-2 enzyme.[10][16]

The Prodrug Approach to Mitigate Gastrointestinal Toxicity

The free carboxylic acid group of Flurbiprofen is a major contributor to its gastrointestinal side effects.[11] A common and effective strategy to circumvent this is the synthesis of prodrugs, where the carboxylic acid moiety is temporarily masked with a biocompatible group, such as an ester or an amide.[11][12][17] These prodrugs are designed to be inactive until they are hydrolyzed by enzymes in the body, releasing the active Flurbiprofen.[11][12] This approach prevents direct contact of the acidic drug with the gastric mucosa, thereby reducing irritation.[11][18]

Hybrid Molecules for Multi-Targeted Therapy

Another innovative approach is the creation of hybrid molecules that combine Flurbiprofen with another pharmacophore to achieve synergistic effects or to target multiple pathways simultaneously. For instance, Flurbiprofen has been conjugated with antioxidants to create mutual prodrugs with reduced gastrointestinal toxicity and enhanced anti-inflammatory activity.[11][12] Other examples include the development of Flurbiprofen amides that also inhibit fatty acid amide hydrolase (FAAH), offering a dual-action analgesic effect.[19][20][21]

Synthetic Methodologies and Characterization

The synthesis of novel Flurbiprofen derivatives typically involves multi-step organic reactions. A general workflow is outlined below:

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. youtube.com [youtube.com]

- 4. What is the mechanism of Flurbiprofen? [synapse.patsnap.com]

- 5. Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Flurbiprofen Sodium? [synapse.patsnap.com]

- 7. ClinPGx [clinpgx.org]

- 8. New Flurbiprofen Derivatives: Synthesis, Membrane Affinity and Evaluation of in Vitro Effect on β-Amyloid Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New flurbiprofen derivatives: synthesis, membrane affinity and evaluation of in vitro effect on β-amyloid levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure-based design of COX-2 selectivity into flurbiprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Flurbiprofen–antioxidant mutual prodrugs as safer nonsteroidal anti-inflammatory drugs: synthesis, pharmacological investigation, and computational molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Flurbiprofen-antioxidant mutual prodrugs as safer nonsteroidal anti-inflammatory drugs: synthesis, pharmacological investigation, and computational molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Novel flurbiprofen derivatives with improved brain delivery: synthesis, in vitro and in vivo evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structure-activity relationships of flurbiprofen analogues as stabilizers of the amyloidogenic protein transthyretin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. air.unipr.it [air.unipr.it]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Flurbiprofen's effect on prostaglandin E2 (PGE2) synthesis in vitro

An In-Depth Technical Guide to Characterizing Flurbiprofen's Inhibition of Prostaglandin E2 (PGE2) Synthesis In Vitro

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals investigating the in vitro effects of Flurbiprofen on Prostaglandin E2 (PGE2) synthesis. We will move beyond a simple recitation of protocols to explore the underlying biochemical pathways, the rationale for experimental design choices, and the methodologies required to generate robust, reproducible data.

Introduction: Pharmacological Context

Flurbiprofen is a potent non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid derivative class.[1] Its therapeutic effects, including analgesia and anti-inflammatory action, are primarily attributed to its ability to modulate the synthesis of prostaglandins.[1][2] Prostaglandin E2 (PGE2) is a principal lipid mediator of inflammation, playing a critical role in processes such as vasodilation, fever, and the sensitization of nociceptive nerve endings.[3][4] Therefore, quantifying the inhibitory effect of compounds like Flurbiprofen on PGE2 production is a cornerstone of anti-inflammatory drug discovery and characterization. This document serves as a detailed guide to the core in vitro methodologies used for this purpose.

Core Mechanism: Inhibition of the Cyclooxygenase (COX) Pathway

PGE2 synthesis is a multi-step enzymatic cascade.[3][4] Understanding this pathway is fundamental to designing and interpreting any experiment aimed at its inhibition.

-

Arachidonic Acid Release : Upon cellular stimulation (e.g., by inflammatory signals), phospholipase A2 (PLA2) enzymes release arachidonic acid (AA) from membrane phospholipids.[5][6]

-

Cyclooxygenase (COX) Action : The cyclooxygenase enzymes, COX-1 and COX-2, catalyze the conversion of AA into the unstable intermediate, Prostaglandin H2 (PGH2).[5][6]

-

COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that mediate physiological "housekeeping" functions, such as gastric protection and platelet aggregation.[4][7]

-

COX-2 is an inducible enzyme, meaning its expression is significantly upregulated at sites of inflammation by stimuli like lipopolysaccharide (LPS) and cytokines.[4][8][9] It is the primary source of prostaglandins in inflammatory responses.

-

-

Terminal Synthesis : PGH2 is then converted to PGE2 by specific terminal enzymes called prostaglandin E synthases (PGES).[3][5][6]

Flurbiprofen exerts its anti-inflammatory effect by directly inhibiting the activity of both COX-1 and COX-2, thereby blocking the production of PGH2 and, consequently, all downstream prostaglandins, including PGE2.[1] While classified as a non-selective inhibitor, studies indicate it may have a greater selectivity for COX-1 over COX-2.[10][11] The S-enantiomer of Flurbiprofen is primarily responsible for this COX inhibition.[12]

Diagram: PGE2 Synthesis Pathway and Flurbiprofen Inhibition

Caption: Flurbiprofen inhibits PGE2 synthesis by blocking COX-1/2 enzymes.

Experimental Design: A Validated In Vitro Model

To accurately quantify Flurbiprofen's inhibitory capacity, a robust cell-based assay is essential. This approach offers physiological relevance that assays with purified enzymes cannot, as it accounts for cell permeability and intracellular drug concentration.[13]

Rationale for Model Selection

-

Cell Line : Murine macrophage-like cells, such as RAW 264.7 , are an excellent choice.[14] Macrophages are key players in the inflammatory response and can be reliably stimulated to produce high levels of PGE2.[15][16] They constitutively express COX-1 and can be induced to express high levels of COX-2. Human lung A549 cells are also a suitable model.[17]

-

Inflammatory Stimulus : Lipopolysaccharide (LPS) , a component of the outer membrane of Gram-negative bacteria, is a potent and widely used stimulus to induce a strong inflammatory response in macrophages.[9][16] LPS treatment leads to a significant upregulation of COX-2 expression and, consequently, a robust production of PGE2, creating a large dynamic range for measuring inhibition.[9][14]

Key Experimental Controls

To ensure data integrity, the following controls are mandatory:

-

Vehicle Control : Cells treated with the same solvent used to dissolve Flurbiprofen (e.g., DMSO) plus the LPS stimulus. This represents 0% inhibition.

-

Unstimulated Control : Cells treated with neither Flurbiprofen nor LPS. This establishes the basal level of PGE2 production.

-

Positive Control : A known COX inhibitor (e.g., Indomethacin) should be run in parallel to validate the assay's responsiveness.

Core Methodologies: Step-by-Step Protocols

Protocol 1: Quantifying PGE2 Inhibition by Competitive ELISA

This protocol details the workflow for determining the dose-dependent inhibition of PGE2 production by Flurbiprofen and calculating its half-maximal inhibitory concentration (IC50).

Caption: Experimental workflow for measuring Flurbiprofen's inhibition of PGE2.

-

Cell Culture : Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Seeding : Seed cells in a 96-well flat-bottom plate at a density of 5 x 10^4 cells/well. Allow cells to adhere for 24 hours.

-

Drug Preparation : Prepare a stock solution of Flurbiprofen (e.g., 10 mM in DMSO). Create a serial dilution in culture medium to achieve the desired final concentrations for the dose-response curve (e.g., 0.01 µM to 100 µM).

-

Treatment :

-

Scientist's Note: Pre-incubation with the inhibitor before adding the inflammatory stimulus is crucial. This ensures the drug is present and active within the cell when the COX-2 enzyme is expressed and becomes active.

-

Remove the old medium from the cells and replace it with medium containing the various concentrations of Flurbiprofen or vehicle control. Incubate for 30-60 minutes.

-

-